2,4-Diiodopyridine

Physicochemical characterization Pre-formulation Purification

Researchers requiring precise, iterative functionalization of the pyridine scaffold often encounter unreliable regiochemical outcomes with symmetric dihalides. 2,4-Diiodopyridine solves this via inherent electronic bias between C2 and C4 positions, enabling predictable sequential cross-couplings. - Enables stepwise Suzuki then Sonogashira couplings for diverse 2,4-disubstituted pyridine libraries. - Low-melting solid physical state facilitates accurate automated liquid dispensing in high-throughput parallel synthesis. - Validated precursor for isotopically labeled biomarkers (e.g., nicotelline-d8) for environmental analytical chemistry.

Molecular Formula C5H3I2N
Molecular Weight 330.89 g/mol
CAS No. 83674-71-9
Cat. No. B056422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diiodopyridine
CAS83674-71-9
Synonyms2,4-Diiodo-pyridine
Molecular FormulaC5H3I2N
Molecular Weight330.89 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)I
InChIInChI=1S/C5H3I2N/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyJOTXEJXZFOIMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diiodopyridine: Dihalogenated Heteroaryl Building Block


2,4-Diiodopyridine (CAS 83674-71-9) is a dihalogenated pyridine derivative featuring iodine atoms at the 2- and 4-positions, with a molecular formula of C5H3I2N and a molecular weight of 330.89 g/mol [1]. As a heteroaromatic diiodide, it serves as a versatile intermediate in organic synthesis, particularly for sequential cross-coupling methodologies where the inherent electronic differentiation between the C2 and C4 positions can be exploited for regioselective transformations . Its utility spans medicinal chemistry, materials science, and the synthesis of complex polyheteroaryl architectures.

2,4-Diiodopyridine: Isomer-Specific Reactivity Advantages


Substituting 2,4-diiodopyridine with other dihalopyridine isomers (e.g., 2,5- or 2,6-diiodopyridine) is not a trivial change, as the position of halogen atoms dictates both electronic properties and steric accessibility. The 2,4-substitution pattern creates a unique electronic environment that influences the order of oxidative addition in palladium-catalyzed cross-couplings [1]. Furthermore, the physical properties of 2,4-diiodopyridine differ from its isomers; for instance, 2,5-diiodopyridine is a crystalline solid with a melting point of 152-155 °C, while 2,4-diiodopyridine is often handled as a lower-melting solid or oil, impacting handling and purification workflows . Simply replacing the iodo groups with bromo or chloro analogs drastically reduces reactivity in many transition-metal-catalyzed processes, potentially leading to lower yields or the need for harsher conditions. These differences necessitate a careful, data-driven selection of the precise halogenated pyridine building block to ensure reaction success.

2,4-Diiodopyridine: Key Performance Differentiators


Physicochemical Profile vs. Isomers

2,4-Diiodopyridine exhibits distinct physicochemical properties compared to its 2,5- and 2,6-isomers, directly impacting its handling and purification. As determined by computational prediction, 2,4-diiodopyridine has a predicted LogP (XLogP3) of 2.2 . In contrast, the 2,6-isomer, a crystalline solid with a melting point of 168-172 °C, has a slightly higher predicted LogP of 2.4 , while the 2,5-isomer, with a melting point of 152-155 °C, also has a LogP of 2.2 . The lower melting point of 2,4-diiodopyridine (reported to be below 50 °C in many vendor sources) compared to its solid, high-melting isomers can simplify liquid handling and automated dispensing workflows.

Physicochemical characterization Pre-formulation Purification

Regioselective Iterative Cross-Couplings

The electronic differentiation between the C2 and C4 positions on the pyridine ring of 2,4-diiodopyridine provides a handle for regioselective functionalization. While direct quantitative data for 2,4-diiodopyridine is limited in primary literature, studies on closely related dihalopyridines, such as 2-chloro-3,4-diiodopyridine, demonstrate that this concept is valid and synthetically useful. In a study by Daykin et al., 2-chloro-3,4-diiodopyridine underwent iterative Sonogashira/Suzuki-Miyaura reactions to yield a triheteroarylpyridine with an overall yield of 48% [1]. This class-level inference supports the notion that 2,4-diiodopyridine can be similarly employed for stepwise diversification, a capability not shared by symmetric diiodopyridines like the 2,6-isomer, where both iodides are electronically equivalent [2].

Regioselective synthesis C-C bond formation Iterative coupling

C–I Bond Reactivity in Cross-Couplings

Iodoarenes are universally more reactive in palladium-catalyzed cross-couplings than their bromo- and chloro- counterparts. For pyridine systems, this is quantified in a study on the carbonylative cross-coupling of mono-iodopyridines, where 2-iodopyridine achieved 100% conversion under standard conditions [1]. While not a direct comparator, this data establishes the baseline reactivity of an iodopyridine. 2,4-Diiodopyridine, possessing two iodo groups, is therefore expected to exhibit high reactivity for both initial and subsequent coupling events. In contrast, a similar reaction with 2-bromopyridine would typically require higher catalyst loadings or longer reaction times to achieve comparable conversion, a difference well-established in the art of cross-coupling chemistry [2].

Cross-coupling Catalysis Reaction kinetics

Purity & Handling Specifications

Commercially available 2,4-diiodopyridine is typically offered with a purity specification of ≥95% or ≥97%, as verified by vendors like Boroncore (NLT 98%) and Chemscene . In comparison, some isomers like 2,6-diiodopyridine may be supplied at lower purity grades (e.g., 95%) unless specifically purified . Furthermore, 2,4-diiodopyridine is known to be light and moisture sensitive, requiring storage under an inert atmosphere in a cool, dry place . Proper adherence to these storage conditions is crucial for maintaining its integrity and ensuring consistent performance in sensitive reactions like palladium-catalyzed cross-couplings, where impurities can act as catalyst poisons.

Quality control Stability Storage

Physical State & Handling Advantages

2,4-Diiodopyridine has a predicted boiling point of 316.8 °C at 760 mmHg and a flash point of 145.4 °C, indicating good thermal stability for most synthetic applications . More critically for laboratory automation, it is described by vendors as a low-melting solid or viscous oil, whereas isomers like 2,5-diiodopyridine (mp 152-155 °C) and 2,6-diiodopyridine (mp 168-172 °C) are high-melting crystalline solids . The liquid-like nature of 2,4-diiodopyridine can facilitate accurate volumetric dispensing in automated parallel synthesis platforms, reducing the need for time-consuming weighing of solid materials.

Automated synthesis Liquid handling Process chemistry

2,4-Diiodopyridine: Key Application Scenarios


Unsymmetrical 2,4-Disubstituted Pyridine Synthesis

The electronic differentiation between the C2 and C4 positions, supported by class-level evidence from analogous dihalopyridines [1], makes 2,4-diiodopyridine an ideal substrate for sequential cross-couplings. A researcher can first functionalize the more reactive C2 position (e.g., via Suzuki coupling) and then, in a subsequent step, target the C4 position (e.g., via Sonogashira coupling) to generate a diverse library of 2,4-disubstituted pyridines, which are common motifs in kinase inhibitors and other therapeutic agents.

High-Throughput Experimentation (HTE)

The physical state of 2,4-diiodopyridine as a low-melting solid or oil is a significant advantage for automated liquid handling systems. In a high-throughput medicinal chemistry setting, this property enables rapid and accurate dispensing for parallel synthesis of diverse compound arrays, accelerating the hit-to-lead optimization process. The high reactivity of the C-I bonds ensures that these couplings proceed efficiently under mild, standardized conditions.

Nicotelline Derivatives as Environmental Tracers

2,4-Diiodopyridine is a documented precursor in the synthesis of nicotelline-d8, a deuterated biomarker used to track environmental tobacco smoke exposure . This specific application highlights its utility in producing isotopically labeled compounds for analytical chemistry and environmental science, where the presence of two reactive iodine atoms facilitates the incorporation of the labeled pyridine core into the target molecular architecture.

Advanced Materials & Ligand Synthesis

The ability to perform regioselective, iterative couplings positions 2,4-diiodopyridine as a valuable building block for constructing π-conjugated organic materials and tailored ligands . For instance, a stepwise coupling strategy can be used to append different chromophores or metal-coordinating groups at the 2- and 4-positions, fine-tuning the optoelectronic properties of the resulting material or the coordination sphere of a catalyst.

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